molecular formula C15H8Br2O5 B2541442 (furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 326887-48-3

(furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2541442
CAS No.: 326887-48-3
M. Wt: 428.032
InChI Key: JQRYABOCXYZXHF-UHFFFAOYSA-N
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Description

(furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions One common method starts with the bromination of a chromene derivative to introduce the dibromo groups at the 6 and 8 positionsThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The dibromo groups and the furan ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure but with only one bromine atom.

    (furan-2-yl)methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate: Chlorine atoms instead of bromine.

    (furan-2-yl)methyl 6,8-dimethyl-2-oxo-2H-chromene-3-carboxylate: Methyl groups instead of bromine.

Uniqueness

The presence of two bromine atoms at the 6 and 8 positions of the chromene core makes (furan-2-yl)methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate unique. This substitution pattern can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

furan-2-ylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2O5/c16-9-4-8-5-11(15(19)22-13(8)12(17)6-9)14(18)21-7-10-2-1-3-20-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRYABOCXYZXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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